molecular formula C17H14ClN3O B14919089 2-chloro-N-[(2-methylquinolin-4-yl)methyl]pyridine-3-carboxamide

2-chloro-N-[(2-methylquinolin-4-yl)methyl]pyridine-3-carboxamide

Cat. No.: B14919089
M. Wt: 311.8 g/mol
InChI Key: ITPZGQFALHQYLC-UHFFFAOYSA-N
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Description

2-CHLORO-N~3~-[(2-METHYL-4-QUINOLYL)METHYL]NICOTINAMIDE is a chemical compound with the molecular formula C12H9Cl2N3O. It is known for its applications in various fields, including chemistry, biology, medicine, and industry. This compound is characterized by its unique structure, which includes a quinoline moiety and a nicotinamide group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-CHLORO-N~3~-[(2-METHYL-4-QUINOLYL)METHYL]NICOTINAMIDE typically involves the reaction of 2-chloro-4-methylquinoline with nicotinoyl chloride under specific conditions. The reaction is usually carried out in the presence of a base, such as triethylamine, to facilitate the formation of the desired product. The reaction conditions often include refluxing the mixture in an appropriate solvent, such as dichloromethane, for several hours to ensure complete conversion.

Industrial Production Methods

On an industrial scale, the production of 2-CHLORO-N~3~-[(2-METHYL-4-QUINOLYL)METHYL]NICOTINAMIDE may involve more efficient and scalable methods. These methods could include continuous flow synthesis, which allows for better control over reaction parameters and higher yields. Additionally, the use of automated reactors and advanced purification techniques, such as chromatography, can enhance the efficiency and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

2-CHLORO-N~3~-[(2-METHYL-4-QUINOLYL)METHYL]NICOTINAMIDE undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Sodium methoxide in methanol.

Major Products Formed

    Oxidation: Formation of quinoline derivatives with additional oxygen-containing functional groups.

    Reduction: Formation of reduced quinoline derivatives.

    Substitution: Formation of substituted quinoline derivatives with various functional groups.

Scientific Research Applications

2-CHLORO-N~3~-[(2-METHYL-4-QUINOLYL)METHYL]NICOTINAMIDE has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic applications, particularly in the treatment of infectious diseases and cancer.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-CHLORO-N~3~-[(2-METHYL-4-QUINOLYL)METHYL]NICOTINAMIDE involves its interaction with specific molecular targets. The quinoline moiety is known to interact with DNA and enzymes, potentially inhibiting their function. This interaction can lead to the disruption of cellular processes, making the compound effective against certain pathogens and cancer cells. The nicotinamide group may also play a role in modulating the compound’s activity by influencing its binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

  • 2-Chloro-N-(2-chloro-4-methyl-3-pyridinyl)nicotinamide
  • 2-Chloro-N-(2-chloro-4-methylpyridin-3-yl)pyridine-3-carboxamide
  • 2-Chloro-N-(2-chloro-4-methyl-3-pyridinyl)-3-pyridinecarboxamide

Uniqueness

2-CHLORO-N~3~-[(2-METHYL-4-QUINOLYL)METHYL]NICOTINAMIDE is unique due to its specific combination of a quinoline moiety and a nicotinamide group. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications. Its ability to undergo diverse chemical reactions and its potential therapeutic effects further highlight its uniqueness compared to similar compounds.

Properties

Molecular Formula

C17H14ClN3O

Molecular Weight

311.8 g/mol

IUPAC Name

2-chloro-N-[(2-methylquinolin-4-yl)methyl]pyridine-3-carboxamide

InChI

InChI=1S/C17H14ClN3O/c1-11-9-12(13-5-2-3-7-15(13)21-11)10-20-17(22)14-6-4-8-19-16(14)18/h2-9H,10H2,1H3,(H,20,22)

InChI Key

ITPZGQFALHQYLC-UHFFFAOYSA-N

Canonical SMILES

CC1=NC2=CC=CC=C2C(=C1)CNC(=O)C3=C(N=CC=C3)Cl

solubility

39.1 [ug/mL] (The mean of the results at pH 7.4)

Origin of Product

United States

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